

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Cyclopropylisoxazol-5-yl)methanol

Cat. No.: B597872

[Get Quote](#)

This technical guide provides a comprehensive overview of **(3-Cyclopropylisoxazol-5-yl)methanol**, a heterocyclic compound of interest to researchers and professionals in drug development. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and discusses the broader biological context of isoxazole-containing compounds.

Chemical and Physical Properties

While specific experimental data for **(3-Cyclopropylisoxazol-5-yl)methanol** is limited, data for its positional isomer, (5-Cyclopropyl-3-isoxazolyl)methanol, is available and provides valuable insights into the characteristics of this class of compounds.

Table 1: Chemical Identifiers and Properties of (5-Cyclopropyl-3-isoxazolyl)methanol

Property	Value	Source
CAS Number	1060817-48-2	[1]
Molecular Formula	C ₇ H ₉ NO ₂	
Molecular Weight	139.15 g/mol	
MDL Number	MFCD11053969	
PubChem Substance ID	329775363	
InChI Key	NUYRQGMZXHHVQB- UHFFFAOYSA-N	
SMILES	OCC1=NOC(C2CC2)=C1	
Physical Form	Liquid	

Table 2: Safety Information for (5-Cyclopropyl-3-isoxazolyl)methanol

Hazard Information	Classification	Source
GHS Pictogram	GHS06 (Toxic)	
Signal Word	Danger	
Hazard Statement(s)	H301 (Toxic if swallowed)	
Precautionary Statement(s)	P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)	
Hazard Class	Acute Toxicity 3 (Oral)	
Storage Class	6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)	

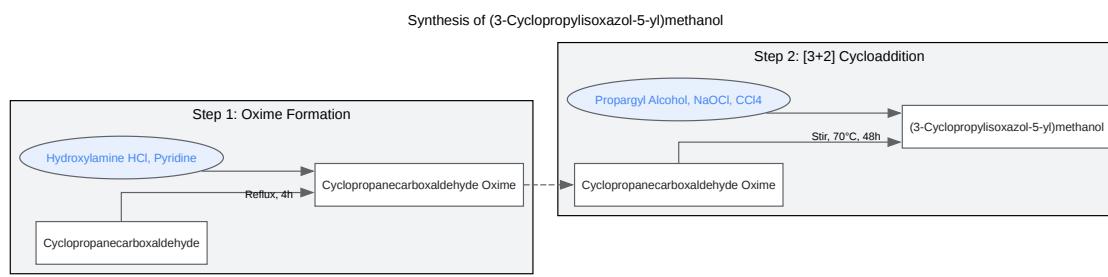
Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

A detailed experimental protocol for the synthesis of **(3-Cyclopropylisoxazol-5-yl)methanol** is not directly available in the cited literature. However, a well-established method for the synthesis of structurally similar 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be applied to the synthesis of the target compound by substituting the starting aldehyde.^{[2][3][4]}

Experimental Protocol: A Representative Synthesis

This two-step protocol outlines the synthesis of a 3-substituted-5-hydroxymethylisoxazole.

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime


- To a 25 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxaldehyde (equivalent to 8 mmol), hydroxylamine hydrochloride (2.5 mg), and 8 mL of pyridine.
- The reaction mixture is refluxed for 4 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is extracted with ethyl acetate and washed with distilled water.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the cyclopropanecarboxaldehyde oxime.

Step 2: [3+2] Cycloaddition to form **(3-Cyclopropylisoxazol-5-yl)methanol**

- In a 25 mL two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the cyclopropanecarboxaldehyde oxime from Step 1 (equivalent to 8 mmol) and propargyl alcohol (3 mL, 2 mmol) in 5 mL of carbon tetrachloride.
- Slowly add 12 mL of 5% sodium hypochlorite (NaOCl) solution dropwise through the dropping funnel.
- The reaction mixture is stirred vigorously at 70°C for 48 hours.

- After completion, the reaction mixture is transferred to a separatory funnel, and the organic phase is separated.
- The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield **(3-Cyclopropylisoxazol-5-yl)methanol**.

Synthesis Workflow Diagram

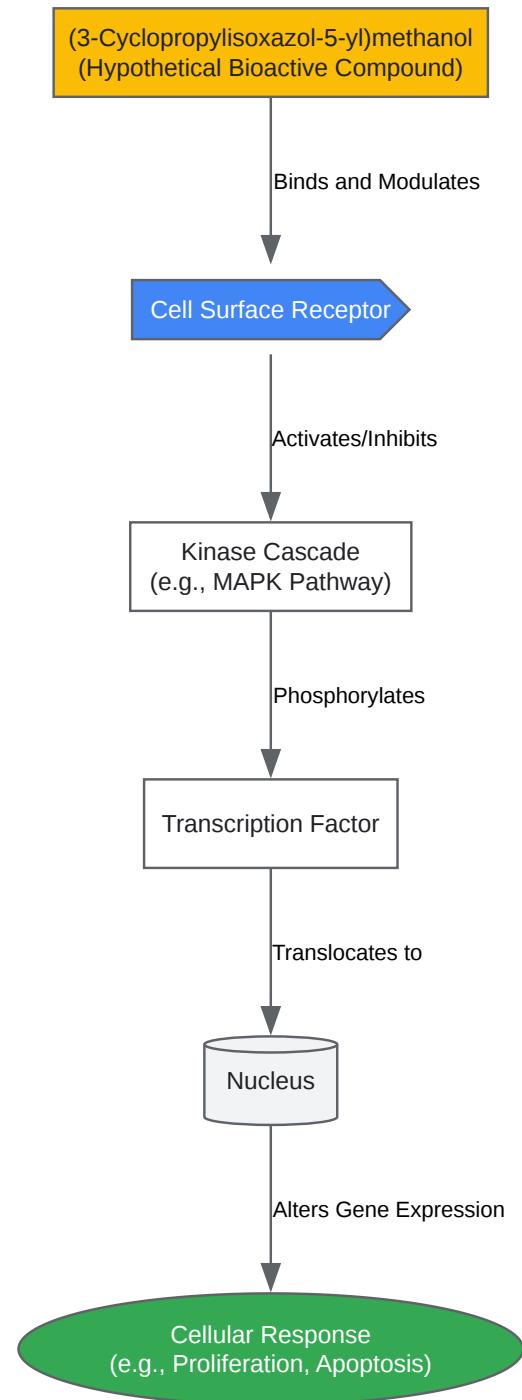
[Click to download full resolution via product page](#)

Caption: A workflow for the two-step synthesis of the target compound.

Biological and Pharmacological Context

While no specific biological activity or mechanism of action has been documented for **(3-Cyclopropylisoxazol-5-yl)methanol**, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[2]

[4][5] The incorporation of a cyclopropyl group can further influence the compound's metabolic stability and binding affinity to biological targets.


Potential Therapeutic Relevance

Given the broad bioactivity of isoxazoles, **(3-Cyclopropylisoxazol-5-yl)methanol** could be a valuable building block or lead compound in drug discovery programs targeting various diseases. For instance, a more complex molecule containing a 5-cyclopropylisoxazol moiety has been identified as a specific inhibitor of RET kinase, a target in certain types of cancer.[6] This suggests that the cyclopropylisoxazole fragment may be amenable to incorporation into kinase inhibitor scaffolds.

Generalized Signaling Pathway for a Bioactive Compound

Due to the lack of specific data for **(3-Cyclopropylisoxazol-5-yl)methanol**, the following diagram illustrates a generalized signaling pathway that a hypothetical bioactive compound might modulate. This is a representative model and does not depict a known pathway for the title compound.

Generalized Cellular Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling cascade for a bioactive molecule.

Conclusion

(3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific data on its biological activity is currently lacking, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the biological screening of this compound to elucidate its mechanism of action and potential therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597872#3-cyclopropylisoxazol-5-yl-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com